N-(2-nitroanilino)formamide
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Overview
Description
N-(2-nitroanilino)formamide is an organic compound that belongs to the class of formamides It is derived from 2-nitroaniline, which is a derivative of aniline carrying a nitro functional group in position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-nitroanilino)formamide can be synthesized through the N-formylation of 2-nitroaniline. One common method involves the reaction of 2-nitroaniline with formic acid or formic acid derivatives under suitable conditions. Catalysts such as metal/metal oxide-based catalysts or nanocatalysts are often used to enhance the efficiency of the reaction . The reaction typically proceeds under mild conditions, often in eco-friendly media such as water, polyethylene glycol, or ionic liquids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous nanocatalysts is advantageous due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the N-formylation reactions, making the process more efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitroanilino)formamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The formamide group can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, potassium borohydride, hydrazine hydrate.
Catalysts: Metal/metal oxide-based catalysts, nanocatalysts.
Solvents: Water, polyethylene glycol, ionic liquids.
Major Products Formed
o-Phenylenediamine: Formed by the reduction of the nitro group.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(2-nitroanilino)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Medicine: Used in the synthesis of compounds with potential therapeutic properties.
Industry: Employed in the production of fine chemicals and as a reagent in organic transformations.
Mechanism of Action
The mechanism of action of N-(2-nitroanilino)formamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions . These interactions facilitate the compound’s role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A precursor to N-(2-nitroanilino)formamide, used in the synthesis of o-phenylenediamine.
Formamide: A simpler formamide compound used in various industrial applications.
Dimethylformamide: A widely used solvent in organic synthesis.
Uniqueness
This compound is unique due to the presence of both nitro and formamide functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to undergo reduction, substitution, and oxidation reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
60702-35-4 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
N-(2-nitroanilino)formamide |
InChI |
InChI=1S/C7H7N3O3/c11-5-8-9-6-3-1-2-4-7(6)10(12)13/h1-5,9H,(H,8,11) |
InChI Key |
POYBFMZEAPIAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NNC=O)[N+](=O)[O-] |
Origin of Product |
United States |
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